(4-Bromo-benzylamino)-acetic acid
Overview
Description
(4-Bromo-benzylamino)-acetic acid is an organic compound that features a bromine atom attached to a benzyl group, which is further connected to an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzylamino)-acetic acid typically involves the bromination of benzylamine followed by the introduction of an acetic acid group. One common method involves the reaction of 4-bromobenzylamine with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-benzylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form the corresponding benzylamine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzylamino-acetic acid derivatives.
Scientific Research Applications
(4-Bromo-benzylamino)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-Bromo-benzylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino acetic acid moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl alcohol: Similar structure but with a hydroxyl group instead of an amino acetic acid moiety.
Benzyl bromide: Contains a bromomethyl group attached to a benzene ring, lacking the amino acetic acid component.
Uniqueness
(4-Bromo-benzylamino)-acetic acid is unique due to the presence of both a bromine atom and an amino acetic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Biological Activity
(4-Bromo-benzylamino)-acetic acid is an organic compound with notable biological activity, particularly in biochemical research and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in various fields.
Chemical Structure and Properties
- IUPAC Name : 2-[(4-bromophenyl)methylamino]acetic acid
- Molecular Formula : C9H10BrNO2
- CAS Number : 1727-09-9
The compound features a bromine atom attached to a benzyl group, which is further linked to an amino acetic acid moiety. This unique structure contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination of benzylamine followed by the introduction of an acetic acid group. One common method includes the reaction of 4-bromobenzylamine with chloroacetic acid under basic conditions:
-
Reagents :
- 4-Bromobenzylamine
- Chloroacetic acid
- Sodium hydroxide (as a base)
-
Reaction Conditions :
- Aqueous medium
- Heating under reflux to facilitate nucleophilic substitution
This synthetic route allows for the production of the compound in a laboratory setting, which can be scaled up for industrial applications.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom and the amino acetic acid moiety play crucial roles in binding to these molecular targets, potentially inhibiting or modulating their activity.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activity, affecting various physiological responses.
Enzyme Interaction Studies
Research indicates that this compound can serve as a biochemical probe for studying enzyme interactions. Its structural features allow it to mimic substrates or inhibitors, facilitating investigations into metabolic pathways.
Therapeutic Potential
There is ongoing exploration into the therapeutic properties of this compound. Preliminary studies suggest potential applications in:
- Anti-inflammatory agents
- Anticancer drugs
- Neurological disorders
Case Studies
- Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited inhibitory effects on specific enzymes involved in cancer metabolism, suggesting potential as anticancer agents .
- Neuroprotective Effects : Research indicated that compounds similar to this compound showed neuroprotective properties in animal models, highlighting its potential in treating neurodegenerative diseases .
- Anti-inflammatory Activity : In vitro studies revealed that this compound could reduce pro-inflammatory cytokine production, indicating its role as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
4-Bromobenzyl alcohol | Alcohol | Mild antibacterial properties |
Benzyl bromide | Alkyl halide | Reactive intermediate |
This compound | Amino acid derivative | Enzyme inhibition, anti-inflammatory |
The unique combination of a bromine atom and an amino acetic acid structure in this compound distinguishes it from similar compounds, granting it specific biological activities not observed in others.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAVLWRLWHNWFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651320 | |
Record name | N-[(4-Bromophenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1727-09-9 | |
Record name | N-[(4-Bromophenyl)methyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1727-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Bromophenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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